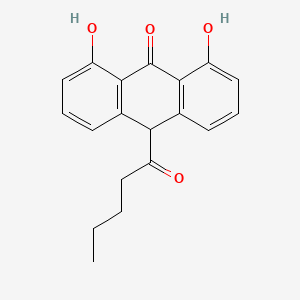

10-Valeryl dithranol

Description

10-Valeryl dithranol (C₁₉H₁₈O₃) is a 10-acyl derivative of dithranol (anthralin, 1,8-dihydroxy-9(10H)-anthracenone), where a valeryl (pentanoyl) group is esterified at the C-10 position of the anthracenone nucleus . This structural modification aims to mitigate the drawbacks of dithranol, such as rapid auto-oxidation, intense skin/clothing staining, and irritation, while preserving its antipsoriatic efficacy. Dithranol and its analogues act by inhibiting keratinocyte hyperproliferation and inducing differentiation, mediated partly through reactive oxygen species (ROS) generation . The 10-acyl substitution stabilizes the molecule by reducing oxidation and altering chromophore intensity, as seen in related 10-acyl derivatives like butantrone (10-butyryl dithranol) .

Properties

CAS No. |

75464-12-9 |

|---|---|

Molecular Formula |

C19H18O4 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1,8-dihydroxy-10-pentanoyl-10H-anthracen-9-one |

InChI |

InChI=1S/C19H18O4/c1-2-3-8-13(20)16-11-6-4-9-14(21)17(11)19(23)18-12(16)7-5-10-15(18)22/h4-7,9-10,16,21-22H,2-3,8H2,1H3 |

InChI Key |

UYKMGHUKSVDIFU-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Canonical SMILES |

CCCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |

Other CAS No. |

75464-12-9 |

Synonyms |

10-valeryl dithranol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Contradictions

Efficacy vs. Toxicity Trade-off : While 10-acyl analogues retain antipsoriatic activity, their higher acute toxicity (e.g., butantrone) necessitates careful dosing .

Staining Reduction Mechanisms: Acylation reduces chromophore intensity by altering electron distribution (λmax shift from 375 nm in dithranol to lower absorbance in co-drugs) .

Contradictory Long-Term Safety: Butantrone is non-tumorigenic but causes delayed irritation, whereas dithranol is tumorigenic but tolerated in short-term use .

Q & A

Basic Research Questions

Q. What are the standard methodologies for improving the solubility and stability of dithranol derivatives like 10-valeryl dithranol in experimental formulations?

- Answer : Encapsulation techniques, such as β-cyclodextrin nanosponges, are widely used. Solvent evaporation and melt methods are compared for optimizing physicochemical properties. Solvent evaporation preserves antioxidant activity and enhances photostability, while the melt method may alter morphology . Stability studies should include photodegradation assays and radical scavenging tests (e.g., DPPH assays) to validate functionality post-encapsulation .

Q. How does 10-valeryl dithranol interact with cellular DNA, and what experimental models are appropriate for assessing genotoxicity?

- Answer : While dithranol derivatives generate free radicals and interact with DNA, in vitro models like C3H10T1/2C18 fibroblasts or V79 hamster cells may not detect weak genotoxicity. Use Salmonella typhimurium TA1537 mutagenicity assays or human lymphocyte clastogenicity tests for direct DNA interaction analysis. Contrast in vitro findings with in vivo tumorigenicity data (e.g., mouse skin models) to resolve discrepancies .

Q. What are the primary mechanisms of action for dithranol derivatives in psoriasis treatment?

- Answer : Key mechanisms include inhibition of keratinocyte hyperproliferation, modulation of granulocyte function, and immunosuppressive effects. Metabolomic analyses (e.g., GC-MS on HaCaT cells) reveal concentration-dependent metabolic perturbations, particularly in central pathways like glycolysis and lipid metabolism . Extracellular oxygen free radicals mediate both therapeutic and irritative effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro cell transformation assays and in vivo tumorigenicity studies for dithranol derivatives?

- Answer : In vitro models (e.g., C3H10T1/2C18 fibroblasts) often lack sensitivity to weak tumorigenic agents. Use complementary assays: (1) DNA strand-break tests in human leucocytes, (2) in vivo initiation-promotion models (e.g., DMBA + dithranol), and (3) longitudinal patient studies to assess carcinogenic risk. Prioritize in vivo data for translational relevance .

Q. What experimental design considerations are critical when evaluating encapsulation efficiency and drug release kinetics of 10-valeryl dithranol nanosponges?

- Answer : Optimize solvent evaporation parameters (temperature, solvent ratio) to achieve uniform particle size distribution. Use dynamic light scattering (DLS) for size analysis and HPLC-UV for quantifying encapsulation efficiency. Validate photostability under UV/visible light and correlate with antioxidant retention (e.g., DPPH radical scavenging) .

Q. How can metabolomics be leveraged to clarify the dose-response relationship and off-target effects of 10-valeryl dithranol?

- Answer : Apply gas chromatography-mass spectrometry (GC-MS) to HaCaT cells treated with incremental doses (e.g., 0–0.5 µg/mL). Use correlation networks and hierarchical clustering to identify metabolite trajectories. Focus on pathways like arachidonic acid metabolism or glutathione synthesis to differentiate therapeutic vs. cytotoxic thresholds .

Q. What methodologies address the challenges of quantifying dithranol derivatives in heterogeneous skin layers during pharmacokinetic studies?

- Answer : Use tritium-labeled compounds with horizontal biopsy slicing and liquid scintillation counting. Compare penetration kinetics across vehicles (e.g., Vaseline vs. hydrophilic creams). Note that 10-valeryl derivatives may exhibit distinct epidermal/dermal retention profiles compared to parent compounds due to esterase resistance .

Q. How do researchers analyze synergism between 10-valeryl dithranol and phototherapy (UVB) in psoriasis treatment?

- Answer : Design clinical trials comparing monotherapy vs. combination regimens. Use biochemical markers (e.g., keratin 16 suppression) and transcriptomic profiling to assess additive effects. Note that synergism is context-dependent: UVB enhances short-contact home treatments but not optimized in-patient protocols .

Q. What alternative MALDI matrices can replace dithranol in mass spectrometry for analyzing synthetic polymers or lipids?

- Answer : Chrysophanol (CP), a structurally similar natural compound, shows comparable desorption efficiency for lipids, PEGs, and polystyrenes. Validate matrix performance using signal-to-noise ratios and ionization consistency across analyte classes. Terthiophene is another effective alternative for poly(3-alkylthiophene)s .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate in vitro genotoxicity results with in vivo tumorigenicity assays and epidemiological data .

- Formulation Optimization : Prioritize solvent evaporation for antioxidant retention but consider melt methods for scalability .

- Ethical Considerations : Use adaptive study designs (e.g., dose escalation) to minimize irritation in clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.